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Compound of Interest

Compound Name: 3-Chloro-3'-fluorobenzophenone

CAS No.: 75762-57-1

Cat. No.: B1357878

Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
3-Chloro-3'-fluorobenzophenone is a halogenated aromatic ketone of significant interest in

medicinal chemistry and materials science. Its structural motifs are present in various

biologically active compounds and functional materials. A thorough understanding of its

spectroscopic properties is paramount for its unambiguous identification, purity assessment,

and for tracking its transformations in chemical reactions. This guide provides a detailed

analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data of 3-Chloro-3'-fluorobenzophenone, alongside a discussion of its synthesis and the

methodologies for acquiring and interpreting its spectral data.

Molecular Structure and Key Features
The structure of 3-Chloro-3'-fluorobenzophenone, with the IUPAC name (3-chlorophenyl)(3-

fluorophenyl)methanone and CAS Number 75762-57-1, features two substituted phenyl rings

attached to a central carbonyl group.[1] The presence of a chlorine atom on one ring and a
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fluorine atom on the other, both in the meta position relative to the carbonyl bridge, introduces

asymmetry and distinct electronic effects that are reflected in its spectroscopic signatures.

Synthesis of 3-Chloro-3'-fluorobenzophenone
The synthesis of unsymmetrical benzophenones like 3-Chloro-3'-fluorobenzophenone can

be approached through several established methods. The two most common and versatile

routes are Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation
This classic method involves the reaction of an acylating agent with an aromatic substrate in

the presence of a Lewis acid catalyst. For the synthesis of 3-Chloro-3'-fluorobenzophenone,

one could react 3-chlorobenzoyl chloride with fluorobenzene or, alternatively, 3-fluorobenzoyl

chloride with chlorobenzene. The choice of reactants can influence the yield and purity due to

the directing effects of the existing substituents. Generally, the acylation of fluorobenzene is

known to favor the para-substituted product, but the use of specific catalysts can influence the

regioselectivity.[2]

Conceptual Workflow for Friedel-Crafts Acylation:
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Caption: Conceptual workflow for the synthesis of 3-Chloro-3'-fluorobenzophenone via

Friedel-Crafts acylation.

Suzuki-Miyaura Cross-Coupling
A more modern and often higher-yielding approach is the palladium-catalyzed Suzuki-Miyaura

coupling. This reaction forms a carbon-carbon bond between an organoboron compound and
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an organohalide. For 3-Chloro-3'-fluorobenzophenone, this could involve the coupling of a 3-

chlorophenyl boronic acid with a 3-fluoroaryl halide or vice versa, often in the presence of

carbon monoxide to introduce the carbonyl group (carbonylative Suzuki coupling).[3][4] This

method offers excellent functional group tolerance and is widely used for the synthesis of

complex biaryl ketones.

Spectroscopic Data and Interpretation
Due to the limited availability of experimental spectra in public databases, this guide presents

predicted spectroscopic data, which serves as a reliable reference for researchers. The

interpretation is based on fundamental principles of spectroscopy and comparison with data

from structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 3-Chloro-3'-fluorobenzophenone is expected to show a complex

pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm). The eight aromatic protons

are chemically non-equivalent and will exhibit splitting due to coupling with neighboring protons

and, for the protons on the fluorinated ring, coupling with the ¹⁹F nucleus.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Predicted Chemical
Shift (ppm)

Multiplicity
Coupling
Constants (Hz)

Assignment

~ 7.85 ddd J ≈ 7.6, 1.6, 1.2 H-2' or H-6'

~ 7.78 t J ≈ 1.8 H-2

~ 7.70 dt J ≈ 7.8, 1.3 H-6

~ 7.55 ddd J ≈ 8.0, 2.0, 1.0 H-4

~ 7.50 td J ≈ 8.0, 5.5 H-5'

~ 7.42 t J ≈ 7.8 H-5

~ 7.30 ddd J ≈ 8.2, 2.5, 1.0 H-4'

~ 7.20 ddd J ≈ 9.5, 2.5, 1.6 H-2' or H-6'
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Note: The assignments are tentative and would require 2D NMR experiments for definitive

confirmation.

Experimental Protocol for ¹H NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-3'-fluorobenzophenone
in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard.

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient

number of scans to achieve a good signal-to-noise ratio.

Data Processing: Process the free induction decay (FID) with an appropriate window

function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct

the spectrum and reference the TMS signal to 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Thirteen distinct signals are expected, one for each carbon atom. The carbonyl carbon will be

the most downfield signal. The carbons attached to the electronegative halogen atoms will also

show characteristic shifts, and the carbons on the fluorinated ring will exhibit C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
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Predicted Chemical Shift
(ppm)

Coupling (JCF in Hz) Assignment

~ 194.5 - C=O

~ 162.8 d, J ≈ 248 C-3'

~ 138.5 d, J ≈ 3.0 C-1'

~ 137.9 s C-1

~ 134.8 s C-3

~ 132.8 s C-5

~ 130.2 d, J ≈ 8.0 C-5'

~ 129.9 s C-6

~ 129.7 s C-4

~ 127.8 s C-2

~ 125.4 d, J ≈ 3.0 C-6'

~ 120.5 d, J ≈ 21.0 C-4'

~ 116.8 d, J ≈ 22.0 C-2'

Experimental Protocol for ¹³C NMR Spectroscopy:

Sample Preparation: Use the same sample prepared for ¹H NMR, or a more concentrated

solution (20-50 mg in 0.6 mL CDCl₃) if necessary.

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of

scans and a suitable relaxation delay are crucial for quantitative accuracy of all carbon

signals, especially quaternary carbons.

Data Processing: Process the FID, and reference the spectrum to the solvent signal of

CDCl₃ (δ 77.16 ppm).
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NMR Analysis Workflow:
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Caption: Workflow for obtaining and interpreting the NMR spectra of 3-Chloro-3'-
fluorobenzophenone.

Infrared (IR) Spectroscopy
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The IR spectrum provides information about the functional groups present in the molecule. The

most prominent feature in the IR spectrum of 3-Chloro-3'-fluorobenzophenone will be the

strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Vibration

~ 3100-3000 Medium Aromatic C-H stretch

~ 1665 Strong
C=O stretch (conjugated

ketone)

~ 1600-1450 Medium to Strong Aromatic C=C stretches

~ 1250-1100 Strong C-F stretch

~ 800-600 Strong
C-Cl stretch and C-H out-of-

plane bending

The conjugation of the carbonyl group with the two aromatic rings lowers its stretching

frequency compared to a non-conjugated ketone.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

Sample Preparation: Grind a small amount (1-2 mg) of 3-Chloro-3'-fluorobenzophenone
with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum.

Data Processing: The resulting spectrum of transmittance versus wavenumber is analyzed to

identify the characteristic absorption bands.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which aids in confirming its identity.

Expected Mass Spectrometric Data (Electron Ionization - EI):

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the

molecular weight of C₁₃H₈ClFO. The presence of chlorine will result in an M+2 peak with an

intensity of approximately one-third of the M⁺ peak, which is characteristic of a single

chlorine atom.

Key Fragment Ions: The fragmentation of benzophenones under EI conditions typically

involves cleavage at the carbonyl group. Expected fragment ions include:

[M-Cl]⁺

[M-F]⁺

[C₆H₄ClCO]⁺ (3-chlorobenzoyl cation)

[C₆H₄FCO]⁺ (3-fluorobenzoyl cation)

[C₆H₄Cl]⁺

[C₆H₄F]⁺

Experimental Protocol for Mass Spectrometry (Electron Ionization):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: The sample is vaporized and then bombarded with a beam of high-energy

electrons (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.
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Conclusion
This technical guide provides a comprehensive overview of the spectroscopic properties and

synthetic considerations for 3-Chloro-3'-fluorobenzophenone. The predicted NMR, IR, and

MS data, along with the detailed experimental protocols, offer a valuable resource for

researchers in the fields of synthetic chemistry, drug discovery, and materials science. The

provided information will aid in the confident identification and characterization of this important

chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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